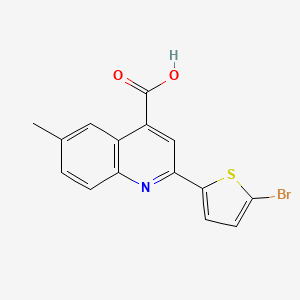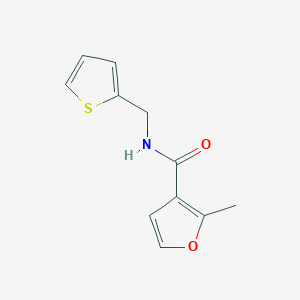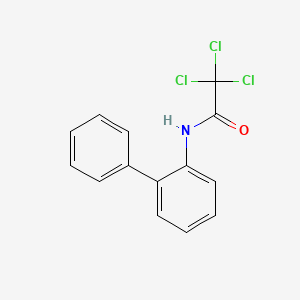
N-2-biphenylyl-2,2,2-trichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-2,2,2-trichloroacetamide (BPT) is a chemical compound that has been widely used in scientific research due to its unique properties. BPT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 326.65 g/mol. It is a potent inhibitor of protein synthesis and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
N-2-biphenylyl-2,2,2-trichloroacetamide inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. N-2-biphenylyl-2,2,2-trichloroacetamide binds to the ribosome with high affinity and prevents the formation of peptide bonds, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have potent antibacterial and antifungal activity in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-2-biphenylyl-2,2,2-trichloroacetamide in lab experiments is its potent inhibitory effect on protein synthesis. This allows researchers to study the role of protein synthesis in various cellular processes and to investigate the mechanism of action of various antibiotics. However, one limitation of using N-2-biphenylyl-2,2,2-trichloroacetamide is its potential toxicity. N-2-biphenylyl-2,2,2-trichloroacetamide has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and using this compound.
Future Directions
There are several future directions for the study of N-2-biphenylyl-2,2,2-trichloroacetamide. One area of research is the development of new analogs of N-2-biphenylyl-2,2,2-trichloroacetamide with improved therapeutic properties. Another area of research is the investigation of the role of N-2-biphenylyl-2,2,2-trichloroacetamide in various cellular processes, including cell signaling and gene expression. Finally, the use of N-2-biphenylyl-2,2,2-trichloroacetamide as a tool to study the mechanism of action of various antibiotics and to investigate the development of antibiotic resistance is an important area of research.
Synthesis Methods
N-2-biphenylyl-2,2,2-trichloroacetamide can be synthesized using various methods, including the reaction of 2-biphenylamine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces N-2-biphenylyl-2,2,2-trichloroacetamide as a white crystalline solid with a yield of up to 90%. Other methods of synthesis include the reaction of 2-biphenylamine with trichloroacetic acid in the presence of a base, or the reaction of 2-biphenylcarboxylic acid with thionyl chloride followed by reaction with ammonia.
Scientific Research Applications
N-2-biphenylyl-2,2,2-trichloroacetamide has been widely used in scientific research due to its potent inhibitory effect on protein synthesis. It has been used to study the mechanism of action of various antibiotics and to investigate the role of protein synthesis in various cellular processes. N-2-biphenylyl-2,2,2-trichloroacetamide has also been studied for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for bacterial infections.
properties
IUPAC Name |
2,2,2-trichloro-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGBXZPEHISLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)

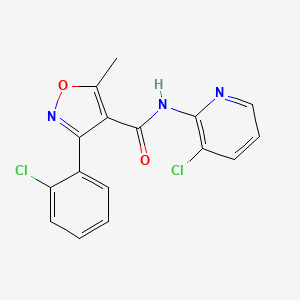

![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
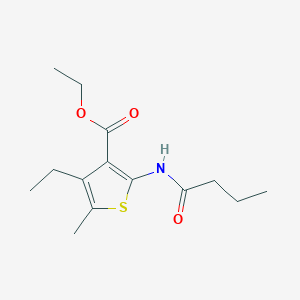

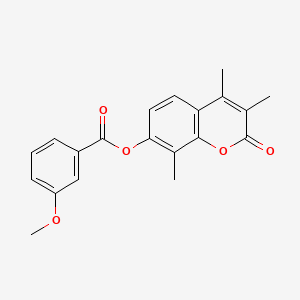
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
